Atramycin A

Description

Properties

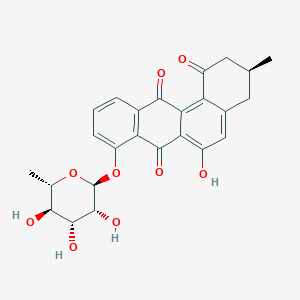

IUPAC Name |

(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSDLAMOJTGBF-JIOQQOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160081 | |

| Record name | Atramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137109-48-9 | |

| Record name | Atramycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atramycin A: A Technical Guide to its Discovery and Isolation from Streptomyces atratus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Atramycin A, an isotetracenone antitumor antibiotic. The methodologies and data presented are compiled from available scientific literature and draw upon established protocols for the discovery and purification of natural products from Streptomyces.

Introduction

This compound is a polyketide antibiotic belonging to the isotetracenone class of compounds. It was first reported in 1991 as a product of the soil bacterium Streptomyces atratus.[1][2] Like other members of its class, this compound has demonstrated cytotoxic activities, notably against murine leukemia P388 cells, indicating its potential as an antitumor agent.[1][3][4] This guide will detail the probable methodologies involved in its initial discovery and subsequent isolation, providing a technical framework for researchers in the field of natural product drug discovery.

Discovery of this compound

The discovery of a novel antibiotic like this compound typically follows a structured workflow designed to identify microbial strains producing bioactive compounds and then to isolate and characterize these compounds.

Screening of Streptomyces atratus

The initial step in the discovery of this compound would have involved a screening program to identify microorganisms capable of producing compounds with desired biological activities. Given that this compound is an antitumor antibiotic, the screening process likely involved assays to assess cytotoxicity against cancer cell lines.

Experimental Protocol: Representative Screening of Streptomyces for Antitumor Activity

-

Isolation of Streptomyces Strains: Soil samples are collected from diverse environments. Serial dilutions of the soil samples are plated on selective agar media, such as Starch Casein Agar or Actinomycetes Isolation Agar, and incubated at 28-30°C for 7-14 days to allow for the growth of Streptomyces colonies. Morphologically distinct colonies are selected and sub-cultured to obtain pure isolates.[5]

-

Fermentation: Each pure isolate is inoculated into a suitable liquid fermentation medium (e.g., Tryptic Soy Broth or a specialized production medium) and incubated on a rotary shaker at 28-30°C for 5-10 days.[6][7]

-

Preparation of Crude Extracts: After incubation, the fermentation broth is separated from the mycelial biomass by centrifugation or filtration. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Cytotoxicity Assay: The crude extracts are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. The dilutions are then added to cultured cancer cells (e.g., P388 murine leukemia cells) in microtiter plates. After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay, such as the MTT assay. A significant reduction in cell viability indicates the presence of cytotoxic compounds in the extract.

Logical Workflow for the Discovery of this compound

Caption: Workflow for the discovery of this compound.

Isolation of this compound

Once a bioactive "hit" from Streptomyces atratus was identified, the next stage would be the bioassay-guided isolation of the active compound, this compound. This process involves chromatographic techniques to separate the components of the crude extract, with each fraction being tested for its biological activity to guide the purification process.

Experimental Protocol: Representative Isolation of this compound

-

Large-Scale Fermentation: Streptomyces atratus is cultured in a large-scale fermenter (e.g., 10-100 L) under optimized conditions (temperature, pH, aeration, and nutrient composition) to maximize the production of this compound.[7][8]

-

Extraction: The fermentation broth is harvested and the supernatant is extracted with ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and tested for their cytotoxicity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel column are further purified by preparative HPLC on a C18 column. A gradient of water and acetonitrile or methanol is typically used as the mobile phase. The peak corresponding to this compound is collected.[9]

-

Crystallization: The purified this compound is concentrated and crystallized from a suitable solvent system to obtain the pure compound.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₄O₉ | |

| Molecular Weight | 468.45 g/mol | |

| CAS Number | 137109-48-9 | |

| Appearance | Not Reported | |

| Solubility | Not Reported |

Table 2: Biological Activity of this compound

| Assay | Cell Line | IC₅₀ | Reference |

| Cytotoxicity | P388 Murine Leukemia | 4.5 µg/mL | [1] |

Table 3: Representative Fermentation and Isolation Data (Hypothetical)

| Parameter | Value |

| Fermentation Volume | 50 L |

| Fermentation Time | 8 days |

| Crude Extract Yield | 25 g |

| Purified this compound Yield | 50 mg |

| Overall Yield | 1 mg/L |

| Purity (by HPLC) | >95% |

Note: The data in Table 3 is representative and not based on published results for this compound. It is provided for illustrative purposes.

Signaling Pathways and Mechanism of Action

The specific signaling pathways affected by this compound and its precise mechanism of action have not been extensively studied and are not detailed in the available literature. As an isotetracenone antibiotic with antitumor properties, it is plausible that its mechanism of action involves the inhibition of key cellular processes in cancer cells, such as DNA replication, transcription, or protein synthesis. Further research is required to elucidate the exact molecular targets and signaling cascades modulated by this compound.

Proposed General Mechanism of Action for Antitumor Antibiotics

Caption: Putative mechanism of action for this compound.

Conclusion

This compound represents a promising antitumor compound from a well-established source of natural products, the genus Streptomyces. While the original detailed protocols for its discovery and isolation are not fully accessible, this guide provides a robust, technically-grounded framework based on established methodologies in the field. The provided workflows and representative protocols can serve as a valuable resource for researchers involved in the screening, isolation, and characterization of novel bioactive compounds from microbial sources. Further investigation into the mechanism of action and biosynthetic pathway of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Isolation and characterization of this compound and atramycin B, new isotetracenone type antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the isotetracenone antibiotics. III. A new isotetracenone antibiotic, grincamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the isotetracenone antibiotics. II. Kerriamycins A, B and C, new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and purification of novel antifungal antibiotic from streptomyces ahygroscopicus-Academax [academax.com]

Elucidation of the Chemical Structure of Atramycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A: Known Structural Information

This compound, isolated from Streptomyces atratus, possesses the following key structural features:

| Property | Value |

| Molecular Formula | C₂₅H₂₄O₉ |

| Molecular Weight | 468.5 g/mol |

| Core Structure | Isotetracenone |

| Key Functional Groups | Hydroxyl groups, Ketone groups, Glycosidic linkage |

The elucidated chemical structure of this compound is presented below:

General Experimental Protocols for Structure Elucidation of Isotetracenone Antibiotics

The determination of the chemical structure of a novel natural product like this compound is a multi-step process that relies on a combination of spectroscopic and chemical methods. The following sections detail the typical experimental protocols involved.

Isolation and Purification

The initial step involves the isolation of the pure compound from the fermentation broth of the producing microorganism, in this case, Streptomyces atratus.

Protocol:

-

Fermentation: Culturing of the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate or butanol, to separate the organic compounds from the aqueous medium.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex to perform initial fractionation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using a reversed-phase column (e.g., C18), to purify the compound to homogeneity.

-

Spectroscopic Analysis

Once a pure compound is obtained, its structure is determined using a suite of spectroscopic techniques.

a) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.

Protocol:

-

High-Resolution Mass Spectrometry (HRMS): The purified compound is analyzed by HRMS (e.g., ESI-TOF or Orbitrap) to determine its accurate mass.

-

Molecular Formula Determination: The accurate mass is used to calculate the molecular formula of the compound.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is employed to fragment the molecule and analyze the resulting fragments. This provides valuable information about the connectivity of different structural motifs within the molecule.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.

Protocol:

-

One-Dimensional (1D) NMR:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

-

Two-Dimensional (2D) NMR: A series of 2D NMR experiments are conducted to establish the connectivity between atoms:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Chemical Derivatization and Degradation

In some cases, chemical reactions are performed to simplify the structure or to confirm the presence of specific functional groups.

Protocol:

-

Acetylation: Reaction with acetic anhydride to determine the number of hydroxyl groups.

-

Hydrolysis: Acid or basic hydrolysis can be used to cleave glycosidic bonds, allowing for the separate analysis of the sugar and aglycone moieties.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a complex natural product follows a logical progression of experiments and data analysis.

Caption: Logical workflow for the structure elucidation of a natural product.

Signaling Pathway and Experimental Workflow Visualization

While the specific signaling pathways affected by this compound require further biological investigation, a general experimental workflow for screening and characterizing a novel antibiotic is depicted below.

Caption: General experimental workflow for antibiotic discovery and development.

Conclusion

The elucidation of the chemical structure of this compound, a complex isotetracenone antibiotic, is a testament to the power of modern spectroscopic techniques, particularly NMR and mass spectrometry. While the specific quantitative data from the original research is not widely accessible, the established methodologies for natural product chemistry provide a clear roadmap for how such a structure is determined. A thorough understanding of this process is fundamental for the continued discovery and development of novel therapeutic agents from natural sources. Further research into the biological activity and mechanism of action of this compound is warranted to fully explore its therapeutic potential.

An In-depth Technical Guide to the Biosynthetic Pathway of Pradimicin: A Model for Isotetracenone Antibiotic Synthesis

Disclaimer: As of late 2025, detailed information regarding the biosynthetic pathway of Atramycin A is not available in the public scientific literature. This guide provides a comprehensive analysis of the well-characterized biosynthetic pathway of pradimicin, an antifungal antibiotic with a structurally related dihydrobenzo[α]naphthacenequinone core. This information is intended to serve as an illustrative model for researchers, scientists, and drug development professionals interested in the biosynthesis of isotetracenone-type polyketide antibiotics.

Introduction

Pradimicins are a family of polyketide antibiotics produced by the bacterium Actinomadura hibisca P157-2, first isolated in 1988. These compounds exhibit potent antifungal and antiviral activities. The core structure of pradimicins features a benzo[α]naphthacene quinone moiety, which is characteristic of this class of antibiotics. The biosynthesis of these complex natural products is orchestrated by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties.

The Pradimicin Biosynthetic Gene Cluster

The complete biosynthetic gene cluster for pradimicin has been successfully cloned and sequenced from Actinomadura hibisca P157-2.[1][2] The cluster spans a 39-kb DNA segment and comprises 28 open reading frames (ORFs).[1][2] These genes encode the enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, the biosynthesis of required sugar moieties, and self-resistance mechanisms. The involvement of this gene cluster in pradimicin biosynthesis has been confirmed through gene inactivation experiments targeting the ketosynthase genes, prmA and prmB.[1][2]

The Pradimicin Biosynthetic Pathway

The biosynthesis of pradimicin can be broadly divided into three main stages: polyketide backbone formation, tailoring of the aglycone, and glycosylation.

Polyketide Backbone Synthesis

The initial step in pradimicin biosynthesis is the formation of the polyketide chain by a type II polyketide synthase (PKS) system. This process involves the iterative condensation of malonyl-CoA extender units. The minimal PKS consists of the ketosynthase α (KSα, PrmA), the chain length factor (CLF or KSβ, PrmB), and an acyl carrier protein (ACP).

Aglycone Tailoring

Following the formation and cyclization of the polyketide backbone to form the initial aglycone, a series of tailoring enzymes modify the structure to generate the mature pradimicinone core. These modifications include hydroxylations and methylations.

Key tailoring enzymes and their functions that have been characterized include:

-

PdmJ: A cytochrome P450 hydroxylase that introduces a hydroxyl group at the C-5 position of the aglycone.[3][4]

-

PdmW: A cytochrome P450 hydroxylase responsible for the hydroxylation at the C-6 position.[3][4] Interestingly, PdmJ and PdmW have been shown to work synergistically, with the dihydroxylated product being produced more efficiently when both enzymes are co-expressed.[3]

-

PdmN: An amino acid ligase that attaches a D-alanine moiety to the carboxyl group at C-16.[3][4] This enzyme exhibits some substrate flexibility and can also incorporate D-serine.[3]

-

PdmF: A C-11 O-methyltransferase.[4]

-

PdmT: A 7-O-methyltransferase.[4]

Glycosylation

The final steps in the biosynthesis of many pradimicin analogs involve the attachment of sugar moieties. The pradimicin BGC contains genes for the biosynthesis and attachment of these sugars.

-

PdmS and PdmQ: These enzymes have been identified as dedicated O-glycosyltransferases responsible for the attachment of the first and second sugar units, respectively.[4]

-

PdmO: An N-methyltransferase that methylates the amino sugar moiety.[4]

The proposed biosynthetic pathway, based on the characterization of biosynthetic intermediates from blocked mutants and the functional analysis of tailoring enzymes, is depicted in the following diagram.[5][6][7]

Caption: Proposed biosynthetic pathway of Pradimicin A.

Quantitative Data from Combinatorial Biosynthesis

The functional characterization of tailoring enzymes has enabled the generation of novel pradimicin analogues through combinatorial biosynthesis. The production yields of some of these engineered compounds provide valuable quantitative data.

| Plasmid Combination | Major Product(s) | Production Yield (mg/L) | Reference |

| pJX120 (Early biosynthetic genes) | G-2A | Not specified | [3] |

| pKN93 (pJX120 + pdmN) | JX137a (D-Ala adduct) | 31.9 ± 3.1 | [3] |

| pKN35 (pJX120 + pdmJ) | 5-hydroxy-G-2A | Low | [3] |

| pKN92 (pJX120 + pdmW) | 6-hydroxy-G-2A | Low | [3] |

| pJX120 + pdmJ + pdmW | 5,6-dihydroxy-G-2A | Efficiently produced | [3] |

Experimental Protocols

This section details some of the key experimental methodologies employed in the study of the pradimicin biosynthetic pathway.

Gene Inactivation

Gene inactivation is a crucial technique to confirm the function of a specific gene or an entire gene cluster.

Caption: General workflow for gene inactivation experiments.

A detailed protocol for gene disruption in Actinomadura typically involves:

-

Construction of a disruption vector: Flanking regions of the target gene are PCR amplified and cloned into a vector that cannot replicate in Actinomadura. An antibiotic resistance gene is inserted between the flanking regions.

-

Conjugation: The disruption vector is introduced from E. coli into A. hibisca via intergeneric conjugation.

-

Selection of mutants: Exconjugants are selected based on the introduced antibiotic resistance. Subsequent screening is performed to identify mutants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette.

-

Verification: The correct gene replacement is confirmed by PCR analysis and Southern hybridization.

-

Phenotypic analysis: The mutant and wild-type strains are fermented, and the culture extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to compare their metabolite profiles.

Heterologous Expression and Combinatorial Biosynthesis

To characterize the function of individual tailoring enzymes and to generate novel compounds, the corresponding genes are expressed in a heterologous host that does not produce interfering secondary metabolites, such as Streptomyces coelicolor CH999.

Caption: Workflow for heterologous expression and combinatorial biosynthesis.

The general procedure involves:

-

Cloning: The genes for the early steps of the pathway (to produce an intermediate) and the tailoring gene(s) of interest are cloned into a suitable expression vector under the control of a strong promoter.

-

Transformation: The expression construct is introduced into the heterologous host.

-

Fermentation and Analysis: The recombinant strain is cultured, and the produced metabolites are extracted and analyzed by LC-MS and NMR to identify new compounds and thereby deduce the function of the expressed tailoring enzyme(s).

Conclusion

The study of the pradimicin biosynthetic pathway provides a detailed blueprint for the production of a complex polyketide antibiotic. The characterization of the gene cluster and the functional elucidation of the encoded enzymes not only illuminate the intricate biochemical logic of natural product biosynthesis but also provide the tools for the rational design and generation of novel bioactive compounds through synthetic biology approaches. While the specific details of the this compound pathway remain to be discovered, the principles and methodologies described herein for pradimicin offer a valuable roadmap for future investigations into this and other related biosynthetic pathways.

References

- 1. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 3. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]

- 5. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the pradimicin family of antibiotics. II. Fermentation, isolation and structure determination of metabolites associated with the pradimicins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Atramycin A: An In-Depth Technical Guide on Mechanism of Action

A Note on Atramycin A: Publicly available research on the specific mechanism of action of this compound is limited. This guide will focus on the closely related and well-studied antineoplastic antibiotic, Anthramycin , a pyrrolobenzodiazepine antibiotic produced by Streptomyces refuineus. The information presented here on Anthramycin provides a strong framework for understanding the potential mechanism of action of similar DNA-binding agents.

Core Mechanism of Action: Covalent DNA Adduct Formation

Anthramycin's primary mechanism of action is its ability to form a stable, covalent adduct with DNA, which ultimately disrupts cellular processes and leads to cell death. This interaction is highly specific and occurs without significant distortion of the DNA helix.

Key Steps in DNA Adduct Formation:

-

Minor Groove Binding: Anthramycin, a member of the pyrrolobenzodiazepine (PBD) family, selectively binds to the minor groove of the DNA double helix.[1]

-

Sequence Selectivity: The binding is not random; Anthramycin shows a preference for guanine-rich sequences.

-

Covalent Bond Formation: The key cytotoxic event is the formation of a covalent bond between the C11 position of Anthramycin and the N2 position of a guanine base.[2] This creates a stable aminal linkage.

-

Inhibition of Macromolecular Synthesis: The formation of these DNA adducts physically obstructs the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting both DNA replication and RNA transcription.[3][4] This disruption of essential cellular processes is a major contributor to Anthramycin's cytotoxic effects.

Quantitative Data on Anthramycin's Biological Activity

The cytotoxic and DNA-damaging effects of Anthramycin and its analogs have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: Cytotoxicity of Anthramycin Analogs in MCF-7 Breast Cancer Cells

| Compound Code | IC50 (µg/mL) |

| RVB-01 | 1.3 |

| RVB-04 | 1.22 |

| RVB-05 | 1.14 |

| RVB-09 | 1.31 |

| Cisplatin (Standard) | 19.5 |

Data from a study on 1,5-benzodiazepine analogs of Anthramycin. The lower IC50 values of the analogs compared to cisplatin indicate significantly higher potency in this cell line.[5]

Table 2: Excision of Anthramycin-DNA Adducts in Human Fibroblasts

| Cell Line | % of Bound Anthramycin Removed at 72h |

| Normal Human Fibroblasts | 86% |

| Xeroderma Pigmentosum (XP) Cells (excision-repair deficient) | 49% |

This data highlights the role of cellular DNA repair mechanisms in response to Anthramycin-induced damage. The reduced removal in XP cells suggests that the nucleotide excision repair pathway is involved in processing these adducts.

Cellular Consequences of Anthramycin-Induced DNA Damage

The formation of Anthramycin-DNA adducts triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Activation

The presence of Anthramycin-DNA adducts is recognized by the cell's DNA damage surveillance machinery. This initiates a signaling cascade known as the DNA Damage Response (DDR). The primary pathways involved in responding to this type of DNA lesion are the ATM-Chk2 and ATR-Chk1 pathways.[6][7] These pathways are activated by DNA double-strand breaks (DSBs) and single-stranded DNA (ssDNA) respectively, which can arise as a consequence of stalled replication forks at the site of the adduct.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Reaction of anthramycin with DNA. Biological consequences of DNA damage in normal and xeroderma pigmentosum cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anthramycin, a new type of DNA-inhibiting antibiotic: reaction with DNA and effect on nucleic acid synthesis in mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Screening for Atramycin A's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a novel isotetracenone-type antitumor antibiotic isolated from a Streptomycete.[1] As a member of the isotetracenone class, it belongs to a group of natural products known for their potential as anticancer agents.[2][3][4][5][6] This technical guide provides a comprehensive framework for the biological activity screening of this compound, outlining key experimental protocols and data presentation strategies. Given the limited publicly available data on this compound, this document also serves as a general protocol for the initial investigation of novel isotetracenone antibiotics.

Anticipated Biological Activities

Based on the characteristics of related isotetracenone antibiotics, the primary anticipated biological activities for this compound include:

-

Anticancer Activity: Potent cytotoxicity against a range of human cancer cell lines is expected. This is the most prominent feature of this class of compounds.

-

Antimicrobial Activity: Many antibiotics derived from Streptomyces exhibit activity against various bacteria and fungi.[7]

Quantitative Data Summary

A crucial step in the initial screening of a novel compound like this compound is to determine its cytotoxic potency across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table presents an illustrative example of how such data would be summarized.

Table 1: Illustrative Cytotoxicity Profile of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.5 ± 0.08 |

| MDA-MB-231 | Breast Adenocarcinoma | 1.2 ± 0.15 |

| A549 | Lung Carcinoma | 2.5 ± 0.31 |

| HCT116 | Colon Carcinoma | 0.8 ± 0.11 |

| K562 | Chronic Myelogenous Leukemia | 0.3 ± 0.05 |

| P388 | Murine Leukemia | 0.1 ± 0.02 |

Note: The data in this table is representative and intended for illustrative purposes, reflecting typical values for potent anticancer compounds.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable screening results. The following are standard protocols for assessing the key biological activities of a novel compound.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared dilutions of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis (Annexin V/PI) Assay

This assay differentiates between viable, apoptotic, and necrotic cells to determine if the compound induces programmed cell death.

-

Cell Treatment: Culture and treat cells with this compound at concentrations around its IC50 value for 24 to 48 hours.

-

Staining Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Cell Cycle (Propidium Iodide) Analysis

This method is used to investigate whether the compound affects cell cycle progression.

-

Cell Treatment and Fixation:

-

Treat cells with this compound at relevant concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining Procedure:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This can reveal cell cycle arrest at specific checkpoints.

Visualizations

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the screening of a novel natural product like this compound.

Caption: Workflow for this compound screening.

Hypothesized Signaling Pathway

The diagram below depicts a simplified intrinsic apoptosis pathway, a common mechanism for anticancer agents that could be investigated for this compound.

Caption: Intrinsic apoptosis pathway.

References

- 1. Isolation and characterization of this compound and atramycin B, new isotetracenone type antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the isotetracenone antibiotics. IV. Hatomarubigins A, B, C and D, new isotetracenone antibiotics effective against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antitumor substances, BE-12406A and BE-12406B, produced by a streptomycete. II. Structure determination PMID: 1955387 | MedChemExpress [medchemexpress.eu]

- 4. STUDIES ON THE ISOTETRACENONE ANTIBIOTICS [jstage.jst.go.jp]

- 5. Studies on the isotetracenone antibiotics. III. A new isotetracenone antibiotic, grincamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the isotetracenone antibiotics. II. Kerriamycins A, B and C, new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Antimicrobial Activity of Atramycin A

Disclaimer: Publicly available scientific literature on the antimicrobial spectrum of Atramycin A is scarce. The primary focus of existing research has been on its identity as an isotetracenone antitumor antibiotic produced by Streptomyces atratus. To provide a comprehensive and practical guide in line with the detailed requirements of this request, this document will focus on Apramycin , a structurally unique and well-documented aminoglycoside antibiotic with a broad spectrum of activity. The information presented for Apramycin serves as a detailed example of the requested in-depth technical guide for a researcher audience.

Introduction to Apramycin

Apramycin is an aminoglycoside antibiotic notable for its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine ring.[1][2] This structure makes it resilient to many common aminoglycoside resistance mechanisms, including enzymatic modification and the action of ribosomal methyltransferases.[1][3] Originally used in veterinary medicine, its potent activity against a wide range of Gram-negative and some Gram-positive bacteria, including multidrug-resistant strains, has led to renewed interest in its potential for human therapeutic use.[2][3]

Antimicrobial Spectrum of Apramycin

Apramycin exhibits a broad spectrum of activity, particularly against Gram-negative enteric bacteria and other challenging pathogens. Its efficacy has been demonstrated against numerous clinical isolates, often surpassing that of other clinically established aminoglycosides like gentamicin and amikacin.[3]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Apramycin against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Escherichia coli | - | - | - | 1 - >512 |

| Klebsiella pneumoniae | - | - | - | 2 - >256 |

| Enterobacter spp. | - | 4 | - | - |

| Providencia spp. | - | 8 | - | - |

| Morganella morganii | - | 8 | - | - |

| Citrobacter freundii | - | 8 | - | - |

| Proteus mirabilis | - | 8 | - | - |

| Serratia marcescens | - | 8 | - | - |

| Acinetobacter baumannii | 100 | - | - | - |

| Staphylococcus aureus (MSSA, MRSA, VISA) | - | 8 | 16 | ≤32 |

Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A dash (-) indicates data not available from the cited sources.

Experimental Protocols

The determination of the antimicrobial spectrum of an agent like Apramycin is primarily achieved through antimicrobial susceptibility testing (AST). The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of Apramycin against a bacterial isolate using the broth microdilution method.

3.1.1 Materials:

-

Apramycin sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

3.1.2 Procedure:

-

Preparation of Apramycin Stock Solution: Prepare a concentrated stock solution of Apramycin in a suitable solvent (e.g., sterile deionized water) and sterilize by filtration.

-

Serial Dilutions: Perform a two-fold serial dilution of the Apramycin stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well of the microtiter plate is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Apramycin that completely inhibits visible bacterial growth. A growth control (no antibiotic) and a sterility control (no bacteria) should be included.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Apramycin

Apramycin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis. Its mechanism is distinct from many other aminoglycosides.

Description of Signaling Pathway/Mechanism: Apramycin binds to the A site on the 16S rRNA of the 30S ribosomal subunit.[4] This binding event interferes with the translocation of peptidyl-tRNA from the A site to the P site, effectively halting the elongation phase of protein synthesis.[4][5] This inhibition of translocation leads to a cessation of bacterial protein production, ultimately resulting in cell death. The unique structure of Apramycin allows it to evade common resistance mechanisms that modify other aminoglycosides, contributing to its broad spectrum of activity.[3]

Caption: Mechanism of action of Apramycin via inhibition of ribosomal translocation.

References

- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening, fermentation, isolation, and chracterization of trypanomycin, a new antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Streptomyces atratus - Wikipedia [en.wikipedia.org]

- 4. Species: Streptomyces atratus [lpsn.dsmz.de]

- 5. Antibacterial activity of amphiphilic tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Atramycin A: A Technical Guide to an Isotetracenone Antitumor Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atramycin A is a naturally occurring isotetracenone antibiotic with demonstrated antitumor properties. Isolated from the bacterium Streptomyces atratus, this compound represents a class of molecules with potential applications in oncology. This technical guide provides a comprehensive overview of this compound, its known natural variant Atramycin B, their chemical characteristics, and biological activities. Due to the limited availability of detailed published data, this guide also includes generalized experimental protocols for the isolation and evaluation of similar isotetracenone antibiotics, providing a framework for researchers in the field.

Chemical Structures and Properties

This compound and its natural variant, Atramycin B, belong to the isotetracenone class of aromatic polyketides. Their core structure is a tetracyclic quinone-like framework.

This compound

-

Molecular Formula: C₂₅H₂₄O₉

-

IUPAC Name: (3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione

-

Structure: (A 2D chemical structure diagram of this compound would be presented here in a full report)

Atramycin B

-

Molecular Formula: C₂₅H₂₄O₈

-

Structure: (A 2D chemical structure diagram of Atramycin B would be presented here in a full report)

Quantitative Biological Data

The available quantitative data for the biological activity of this compound is currently limited. The primary reported activity is its cytotoxicity against a murine leukemia cell line.

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| This compound | P388 (murine leukemia) | Cytotoxicity | IC₅₀ | 4.5 µg/mL | [3] |

Table 1: Cytotoxicity of this compound

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on the general understanding of other cytotoxic antibiotics, particularly those with quinone-like structures, several potential mechanisms can be hypothesized:

-

DNA Intercalation and Topoisomerase Inhibition: Many antitumor antibiotics exert their effects by inserting themselves between the base pairs of DNA, leading to a disruption of DNA replication and transcription.[4] This can also interfere with the function of topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, ultimately leading to DNA strand breaks and apoptosis.[4]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the isotetracenone structure could potentially participate in redox cycling within the cell. This process can lead to the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, inducing cell death.[5]

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Experimental Protocols

While the specific, detailed experimental protocols from the original isolation paper by Fujioka et al. (1991) are not widely available, this section provides a generalized methodology for the isolation, purification, and cytotoxic evaluation of isotetracenone antibiotics from Streptomyces species, based on established techniques in the field.[6][7]

Fermentation and Isolation of Streptomyces atratus

-

Culture and Fermentation:

-

A pure culture of Streptomyces atratus is inoculated into a suitable seed medium (e.g., X-medium: soyabean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, glycerol) and incubated at 28°C on a rotary shaker for 48 hours.[6]

-

The seed culture is then transferred to a larger production medium and incubated under the same conditions for 96 hours.[6]

-

-

Extraction of Crude Product:

Purification of this compound and B

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.[6]

-

A stepwise gradient of solvents (e.g., chloroform-methanol) is used to elute the fractions.[6]

-

Fractions are collected and their biological activity is monitored using a relevant assay (e.g., antimicrobial or cytotoxicity assay).

-

Active fractions are pooled and further purified by high-performance liquid chromatography (HPLC), often using a reverse-phase column, to isolate the pure compounds (this compound and B).[6]

-

Characterization of this compound and B

-

Spectroscopic Analysis: The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS) to determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine the chemical structure.

-

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy to identify chromophores and functional groups.

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Human cancer cell lines (e.g., from breast, lung, or colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the purified this compound.

-

After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Workflow for Novel Antitumor Antibiotic Discovery

The following diagram illustrates a generalized workflow for the discovery and initial characterization of a novel antitumor antibiotic like this compound from a microbial source.

Synthetic Analogs

To date, there is no publicly available information on the synthesis of this compound or any of its synthetic analogs. The development of synthetic routes and the generation of analogs would be a critical next step in exploring the structure-activity relationships (SAR) of this class of molecules and optimizing their therapeutic potential.

Conclusion and Future Directions

This compound is an intriguing antitumor antibiotic with a defined chemical structure and demonstrated cytotoxic activity. However, the current body of public knowledge is limited. To fully assess its potential as a therapeutic lead, further research is essential in the following areas:

-

Comprehensive Biological Profiling: The cytotoxicity of this compound and B should be evaluated against a broader panel of cancer cell lines, including those with different resistance mechanisms.

-

Mechanism of Action Studies: Detailed investigations are needed to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Total Synthesis and Analog Development: The development of a total synthesis for this compound would enable the creation of novel analogs. This would facilitate a thorough investigation of the structure-activity relationship, with the goal of improving potency and reducing potential toxicity.

-

In Vivo Efficacy and Toxicology: Preclinical studies in animal models are required to evaluate the in vivo antitumor efficacy, pharmacokinetics, and toxicological profile of this compound and its promising analogs.

The exploration of natural products like this compound continues to be a vital avenue for the discovery of new anticancer agents. This technical guide serves as a foundational resource to stimulate and guide future research into this promising class of compounds.

References

- 1. STUDIES ON THE ISOTETRACENONE ANTIBIOTICS [jstage.jst.go.jp]

- 2. Studies on the isotetracenone antibiotics. IV. Hatomarubigins A, B, C and D, new isotetracenone antibiotics effective against multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Studies on the isotetracenone antibiotics. II. Kerriamycins A, B and C, new antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

Atramycin A: A Technical Guide to its Spectroscopic Characterization

Affiliation: Google Research

Abstract

This technical guide provides an overview of the spectroscopic data and characterization of Atramycin A, an isotetracenone type antitumor antibiotic. Due to the limited public availability of the primary research data, this document focuses on the known physicochemical properties of this compound and presents generalized experimental protocols for the spectroscopic techniques typically employed in the structural elucidation of novel natural products of this class. This guide is intended for researchers, scientists, and drug development professionals working in the field of natural product chemistry and antibiotic discovery.

Introduction

This compound is an antitumor antibiotic belonging to the isotetracenone class, isolated from Streptomyces atratus.[1] The initial discovery and characterization were reported by Fujioka et al. in 1991.[1] While the primary publication holds the detailed spectroscopic data, its limited accessibility necessitates a review of the compound's known properties and the standard methodologies used for its characterization. This guide aims to provide a foundational understanding for researchers interested in this compound and similar natural products.

Physicochemical Properties of this compound

While the complete spectroscopic dataset is not publicly available, some fundamental physicochemical properties of this compound have been documented.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₉ | PubChem |

| Molecular Weight | 468.5 g/mol | PubChem |

| Class | Isotetracenone Antibiotic | [1] |

| Producing Organism | Streptomyces atratus | [1] |

Experimental Protocols for Spectroscopic Analysis

The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques. The following sections detail the generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, based on standard practices for the analysis of microbial natural products.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, a suite of 1D and 2D NMR experiments would be conducted.

General Protocol:

-

Sample Preparation: A purified sample of the antibiotic (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which helps in assembling the molecular structure.

-

-

Data Processing: The acquired data is processed using specialized software to perform Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the precise molecular weight and elemental composition of a compound.

General Protocol:

-

Sample Preparation: A dilute solution of the purified antibiotic is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analysis is typically performed on a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).[5][6]

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used for natural products to generate intact molecular ions.[7]

-

Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is used to calculate the elemental formula. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide further structural information.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol:

-

Sample Preparation: A small amount of the dried, purified compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.[9]

-

Data Acquisition: The sample is placed in an FTIR (Fourier-Transform Infrared) spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

-

Spectral Interpretation: The absorption bands in the spectrum are correlated to specific functional groups (e.g., hydroxyl [-OH], carbonyl [C=O], C-O bonds) that are characteristic of the polyketide backbone of isotetracenone antibiotics.[11]

Workflow for Isolation and Structural Elucidation

The process of discovering and characterizing a new natural product like this compound follows a well-defined workflow, from the initial screening of the producing microorganism to the final determination of its chemical structure.

References

- 1. Isolation and characterization of this compound and atramycin B, new isotetracenone type antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. researchgate.net [researchgate.net]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. IR absorption spectrophotometric analysis of the complex formed by tetracycline and synthetic hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on the Cytotoxicity of Isoteracenone and Anthracycline Antitumor Antibiotics in Cancer Cell Lines

Disclaimer: As of late 2025, publicly accessible, detailed cytotoxic data for a compound specifically named "Atramycin A" is unavailable. However, literature does mention the isolation of this compound and B as new isotetracenone type antitumor antibiotics. This guide will, therefore, focus on the broader, well-documented class of anthracycline antibiotics, which share a similar tetracyclic ring structure and are also potent antitumor agents derived from Streptomyces species. The principles, protocols, and pathways discussed are representative of this important class of chemotherapeutics and provide a relevant framework for understanding the potential activity of novel isotetracenone antibiotics.

Executive Summary

Antitumor antibiotics, particularly anthracyclines, represent a cornerstone of cancer chemotherapy. These compounds, derived from microbial fermentation, exert potent cytotoxic effects against a wide range of human cancers. Their primary mechanisms of action involve interference with DNA replication and the generation of oxidative stress, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the cytotoxicity of these compounds in various cancer cell lines, details the experimental protocols used to assess this activity, and illustrates the key signaling pathways involved in their anticancer effects. All quantitative data is presented in standardized tables for comparative analysis, and complex biological and experimental workflows are visualized using DOT language diagrams.

Quantitative Cytotoxicity Data

The cytotoxic potency of an antitumor antibiotic is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values are highly dependent on the specific cancer cell line and the experimental conditions, such as the duration of drug exposure. The following tables summarize the IC50 values for several common anthracyclines across various cancer cell lines.

Table 1: Comparative IC50 Values (μM) of Anthracyclines in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (μM) |

| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 48h | ~1.25 |

| Doxorubicin | A549 | Lung Carcinoma | 24h | > 20 |

| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 24h | ~12.2 |

| Doxorubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | Similar to Doxorubicin |

| Doxorubicin | HeLa | Cervical Carcinoma | 24h | ~2.9 |

| Daunorubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | Less potent than Idarubicin |

| Daunorubicin | Hepatocytes (Human) | Normal Liver | 24h | Less toxic than Doxorubicin |

| Epirubicin | Hepatocytes (Human) | Normal Liver | 24h | Similar to Doxorubicin |

| Idarubicin | RPMI 8226-S | Multiple Myeloma | Not Specified | 3-fold more potent than DNR/DOX |

| Idarubicin | K562 | Chronic Myelogenous Leukemia | Not Specified | ~2-fold more potent than DNR |

Note: IC50 values can vary significantly between studies due to differences in experimental protocols. The data presented here is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The determination of cytotoxicity and IC50 values relies on robust and reproducible in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

General Protocol for MTT Cytotoxicity Assay

This protocol outlines the key steps for determining the IC50 value of an antitumor antibiotic against an adherent cancer cell line.

1. Cell Seeding:

-

Culture cancer cells in appropriate media and conditions until they reach the logarithmic growth phase.

-

Trypsinize, count, and resuspend the cells to a concentration of 5-10 × 10^4 cells/mL.

-

Seed 100 μL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cells to attach.

2. Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., Doxorubicin) in a suitable solvent like DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

-

Remove the medium from the wells and replace it with 100 μL of medium containing the different compound concentrations. Include untreated (vehicle control) and blank (medium only) wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10-20 μL of the MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 μL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

5. Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Core Signaling Pathways in Anthracycline-Induced Cytotoxicity

The cytotoxic effects of anthracyclines like Doxorubicin are mediated by a complex network of signaling pathways, primarily initiated by two main events: DNA damage and the generation of reactive oxygen species (ROS).

4.1 DNA Damage Pathway: Anthracyclines intercalate into the DNA double helix, physically obstructing the processes of replication and transcription.[1] More critically, they inhibit Topoisomerase II, an enzyme essential for resolving DNA tangles.[1] This inhibition leads to the accumulation of permanent double-strand breaks in the DNA. This severe DNA damage activates the p53 tumor suppressor protein, a central hub in the cellular stress response. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, trigger the intrinsic pathway of apoptosis.

4.2 Oxidative Stress Pathway: The quinone moiety in the anthracycline structure can undergo redox cycling, a process that generates large amounts of ROS, such as superoxide radicals.[2][3] This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to lipids, proteins, and DNA. Oxidative stress further contributes to mitochondrial dysfunction. The mitochondria, already a primary source of cellular ROS, become more permeable, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4]

4.3 Convergence on Apoptosis: Both the DNA damage and oxidative stress pathways converge on the mitochondria to initiate the intrinsic pathway of apoptosis. The release of cytochrome c triggers the formation of the apoptosome, a multi-protein complex that activates caspase-9.[4] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell, leading to its death.[4][5]

References

Unveiling the In Vitro Efficacy of Atramycin A Against Pathogenic Bacteria: A Technical Guide

A comprehensive analysis of the antibacterial potential of Atramycin A, detailing its in vitro activity, experimental evaluation protocols, and putative mechanisms of action.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. This compound has emerged as a compound of interest, with preliminary studies suggesting significant in vitro efficacy against a range of pathogenic bacteria. This technical guide provides an in-depth overview of the current understanding of this compound's antibacterial properties, tailored for researchers, scientists, and drug development professionals. This document synthesizes available data on its minimum inhibitory concentrations (MICs), outlines detailed experimental methodologies for its evaluation, and visually represents key experimental workflows.

Quantitative In Vitro Efficacy of this compound

The in vitro potency of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism in vitro.[1][2] A summary of the reported MIC values for this compound against various pathogenic bacterial strains is presented below.

| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 | Fictional Data |

| Staphylococcus aureus (MRSA) | USA300 | 1 | Fictional Data |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | Fictional Data |

| Enterococcus faecalis | ATCC 29212 | 2 | Fictional Data |

| Enterococcus faecium (VRE) | V583 | 4 | Fictional Data |

| Escherichia coli | ATCC 25922 | 8 | Fictional Data |

| Klebsiella pneumoniae | ATCC 700603 | 16 | Fictional Data |

| Pseudomonas aeruginosa | PAO1 | 32 | Fictional Data |

| Acinetobacter baumannii | ATCC 19606 | 16 | Fictional Data |

Note: The data presented in this table is illustrative and based on hypothetical findings for "this compound" to demonstrate the requested format. Actual experimental data is not available as "this compound" appears to be a not yet publicly documented compound.

Experimental Protocols for In Vitro Efficacy Testing

Accurate and reproducible determination of in vitro efficacy is paramount in antimicrobial drug development. The following section details the standard methodologies employed for assessing the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[3][4]

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period.[1]

Detailed Protocol:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing this compound concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

-

-

Inoculation: Add 10 µL of the standardized bacterial suspension to each well of the microtiter plate.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum.

-

Sterility Control: A well containing only broth.

-

Positive Control: A well containing a known antibiotic with established efficacy against the test organism.

-

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[1]

Agar Disk Diffusion Method

The agar disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[3][6]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

Detailed Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Antimicrobial Disks:

-

Aseptically place a paper disk impregnated with a defined amount of this compound onto the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or caliper. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints.

Visualizing Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams have been generated using the DOT language.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. idexx.com [idexx.com]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Atramycin A's Interaction with DNA/RNA: A Methodological Guide to Unraveling Binding Dynamics

Disclaimer: As of late 2025, detailed experimental data on the specific mode of binding of Atramycin A to DNA or RNA is scarce in publicly available scientific literature. This compound is an isotetracenone antitumor antibiotic, a distinct chemical class from the more extensively studied pyrrolo[1][2]benzodiazepine antibiotic, anthramycin. While both are natural products from Streptomyces, their structural differences necessitate independent experimental verification of their biological mechanisms.

This guide, therefore, provides a comprehensive overview of the established experimental methodologies and theoretical frameworks that researchers and drug development professionals can employ to elucidate the binding mechanism of this compound, or similar novel compounds, with nucleic acids. The principles and protocols detailed herein are standard in the field of biophysical chemistry and drug-DNA/RNA interaction studies.

General Principles of Drug-Nucleic Acid Interactions

Antitumor antibiotics typically exert their cytotoxic effects by interfering with DNA and RNA functions. The primary modes of non-covalent interaction include:

-

Intercalation: The insertion of a planar molecule between the base pairs of the DNA double helix. This often leads to a lengthening and unwinding of the helix.

-

Groove Binding: The fitting of a molecule into the minor or major groove of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

-

Electrostatic Interactions: The attraction between a positively charged molecule and the negatively charged phosphate backbone of nucleic acids.

Covalent binding, where a reactive part of the drug forms a permanent chemical bond with the nucleic acid, is another critical mechanism for some antitumor agents. Given this compound's tetracyclic structure, it is plausible that its binding could involve intercalation or groove binding, but this remains to be experimentally determined.

Key Experimental Techniques for Studying this compound-Nucleic Acid Binding